7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine and furan rings. The hexylsulfanyl group is then attached via a thiol-ene reaction, and the final step involves the addition of the ethanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(hexylsulfanyl)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: Similar structure but with a pyridinyl group instead of the furan ring.
1-(4-ethoxyphenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Contains a similar furan and nitrophenyl group but differs in the core structure.
Uniqueness
7-acetyl-3-(hexylsulfanyl)-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H29N5O5S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
1-[3-hexylsulfanyl-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C29H29N5O5S/c1-4-5-6-9-16-40-29-30-27-26(31-32-29)22-10-7-8-11-23(22)33(19(3)35)28(39-27)25-15-14-24(38-25)21-13-12-20(34(36)37)17-18(21)2/h7-8,10-15,17,28H,4-6,9,16H2,1-3H3 |
InChI Key |
PVDVUYNDEHPMGU-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(=O)C)N=N1 |
Origin of Product |
United States |
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